molecular formula C4H4F2N2S B2817515 4-(difluoromethyl)-1,3-thiazol-2-amine CAS No. 947179-20-6

4-(difluoromethyl)-1,3-thiazol-2-amine

Cat. No.: B2817515
CAS No.: 947179-20-6
M. Wt: 150.15
InChI Key: IEBXYRIXXPDVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-1,3-thiazol-2-amine is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoromethyl group (CF₂H) in this compound imparts unique chemical and physical properties, making it of significant interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-1,3-thiazol-2-amine typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of thiazole derivatives with difluoromethylating agents such as ClCF₂H. This reaction is often carried out under mild conditions using a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

4-(Difluoromethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming hydrogen bonds and increasing lipophilicity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the difluoromethyl group in 4-(difluoromethyl)-1,3-thiazol-2-amine imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and the ability to form strong hydrogen bonds. These properties make it distinct from similar compounds and valuable in various applications .

Properties

IUPAC Name

4-(difluoromethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2S/c5-3(6)2-1-9-4(7)8-2/h1,3H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBXYRIXXPDVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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